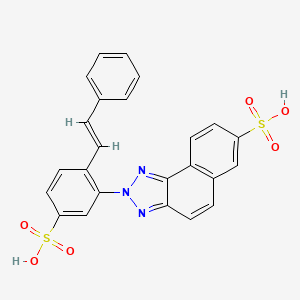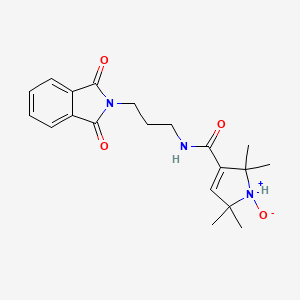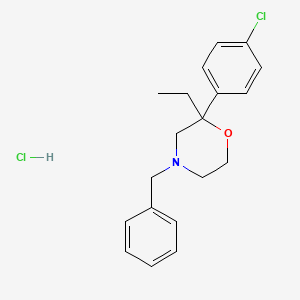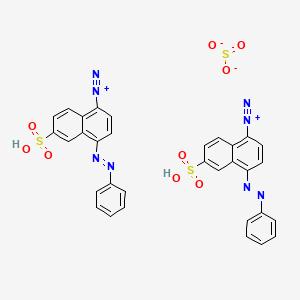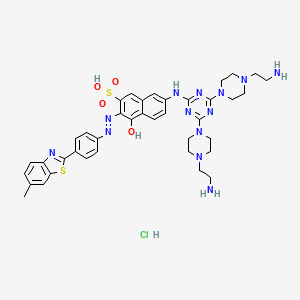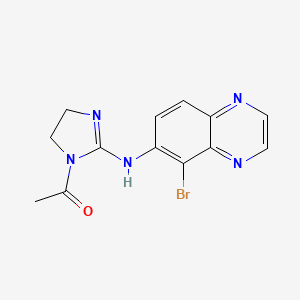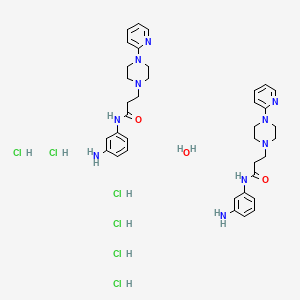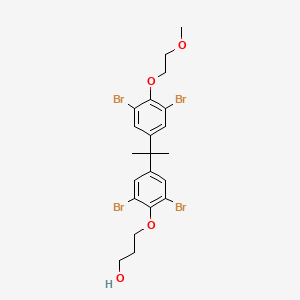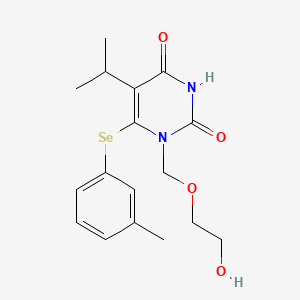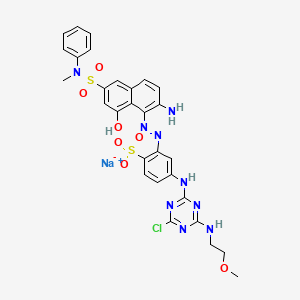
Sodium 2-((2-amino-8-hydroxy-6-((methylanilino)sulphonyl)-1-naphthyl)azo)-4-((4-chloro-6-((2-methoxyethyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 297-989-6, also known as 3-(triethoxysilyl)propylsuccinic anhydride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(triethoxysilyl)propylsuccinic anhydride typically involves the reaction of succinic anhydride with 3-(triethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as toluene or xylene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of 3-(triethoxysilyl)propylsuccinic anhydride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(triethoxysilyl)propylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: The compound reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Aminolysis: Amines under mild heating conditions.
Major Products
Hydrolysis: Succinic acid and 3-(triethoxysilyl)propyl alcohol.
Esterification: Esters of succinic acid.
Aminolysis: Amides of succinic acid.
Scientific Research Applications
3-(triethoxysilyl)propylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of 3-(triethoxysilyl)propylsuccinic anhydride involves its ability to form covalent bonds with various substrates. The compound’s triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl-containing substrates to form stable siloxane bonds. This property makes it an effective coupling agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(trimethoxysilyl)propylsuccinic anhydride
- 3-(triethoxysilyl)propylamine
- 3-(triethoxysilyl)propylmethacrylate
Uniqueness
Compared to similar compounds, 3-(triethoxysilyl)propylsuccinic anhydride offers unique advantages due to its anhydride functionality, which allows it to react with a wide range of nucleophiles, including water, alcohols, and amines. This versatility makes it a valuable compound in various industrial and research applications.
Properties
CAS No. |
93776-59-1 |
|---|---|
Molecular Formula |
C29H27ClN9NaO7S2 |
Molecular Weight |
736.2 g/mol |
IUPAC Name |
sodium;2-[[2-amino-8-hydroxy-6-[methyl(phenyl)sulfamoyl]naphthalen-1-yl]diazenyl]-4-[[4-chloro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C29H28ClN9O7S2.Na/c1-39(19-6-4-3-5-7-19)47(41,42)20-14-17-8-10-21(31)26(25(17)23(40)16-20)38-37-22-15-18(9-11-24(22)48(43,44)45)33-29-35-27(30)34-28(36-29)32-12-13-46-2;/h3-11,14-16,40H,12-13,31H2,1-2H3,(H,43,44,45)(H2,32,33,34,35,36);/q;+1/p-1 |
InChI Key |
WWIDGEKAYFAESF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NCCOC)Cl)S(=O)(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
